molecular formula C5H6BrN3O2S B8682906 5-Bromo-N-methylpyrazine-2-sulfonamide

5-Bromo-N-methylpyrazine-2-sulfonamide

Cat. No.: B8682906
M. Wt: 252.09 g/mol
InChI Key: YOXXWSFFUGSKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-methylpyrazine-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazine core substituted with a bromine atom at position 5 and a methylsulfonamide group at position 2.

Properties

Molecular Formula

C5H6BrN3O2S

Molecular Weight

252.09 g/mol

IUPAC Name

5-bromo-N-methylpyrazine-2-sulfonamide

InChI

InChI=1S/C5H6BrN3O2S/c1-7-12(10,11)5-3-8-4(6)2-9-5/h2-3,7H,1H3

InChI Key

YOXXWSFFUGSKLY-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CN=C(C=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Variations

Pyrazine vs. Pyridine/Pyrimidine Derivatives
  • N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide ():

    • Core : Pyridine ring (6-membered, one nitrogen).
    • Substituents : Bromine at position 5, methoxy at position 2, and 2,4-difluorobenzenesulfonamide at position 3.
    • Key Differences : The pyridine core lacks the second nitrogen atom present in pyrazine, reducing electron-withdrawing effects and altering binding interactions. The methoxy group enhances solubility compared to the methyl group in the target compound .
  • N-(5-Bromo-1-ethyl-1H-benzimidazol-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide (): Core: Benzimidazole-pyrazole hybrid. Substituents: Bromine at position 5, ethyl group on benzimidazole, and sulfonamide on pyrazole.
Pyrimidine-Based Analogs
  • N-(5-Bromo-2-hydrazinopyrimidine) (): Core: Pyrimidine ring (6-membered, two nitrogens at positions 1 and 3). Substituents: Bromine at position 5, hydrazine at position 2. Key Differences: The hydrazine group introduces nucleophilic reactivity, unlike the methylsulfonamide group in the target compound. Pyrimidine derivatives often exhibit distinct binding modes in biological systems due to altered nitrogen spacing .

Functional Group Modifications

Sulfonamide Variations
  • 5-Bromo-N-alkyl/aryl sulfonamides :
    • Example : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ():
  • Sulfonamide Group : Trimethylbenzenesulfonamide introduces steric bulk and lipophilicity.
  • 2-Bromo-5-trifluoromethylsulfanyl-pyrazine ():

    • Sulfur Modifications : Trifluoromethylsulfanyl group enhances electron-withdrawing effects and metabolic stability.
    • Contrast : Lacks the sulfonamide moiety entirely, limiting hydrogen-bonding capacity compared to the target compound .
Table 1: Comparative Properties of Selected Analogs
Compound Core Structure Molecular Weight (g/mol) Key Substituents Solubility (LogP) Bioactivity Notes
5-Bromo-N-methylpyrazine-2-sulfonamide Pyrazine ~265.1 Br (C5), CH3-SO2-NH (C2) ~1.8 (estimated) Potential kinase inhibition
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Pyridine ~393.2 Br (C5), OCH3 (C2), F2-Ph-SO2-NH (C3) ~2.5 Enhanced antimicrobial activity
5-Bromo-2-hydrazinopyrimidine Pyrimidine ~190.0 Br (C5), NH-NH2 (C2) ~0.9 Reactive intermediate in synthesis
2-Bromo-5-trifluoromethylsulfanyl-pyrazine Pyrazine ~263.0 Br (C2), CF3-S (C5) ~3.2 Agrochemical applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.